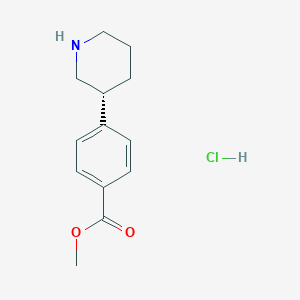

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride

Vue d'ensemble

Description

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride typically involves the following steps:

Starting Materials: : Piperidine and 4-bromobenzoic acid methyl ester are commonly used as starting materials.

Reaction Conditions: : The reaction is usually carried out under reflux conditions with a suitable base such as triethylamine to deprotonate the piperidine, followed by the addition of the methyl ester.

Purification: : The product is then purified through recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions. For example:

-

Reaction : Oxidation of the piperidine nitrogen or adjacent carbons to form ketones or N-oxides.

-

Conditions : Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) at ambient to moderate temperatures (25–60°C).

-

Outcome : Produces intermediates for further functionalization.

Amide Coupling

The piperidine nitrogen participates in nucleophilic acyl substitution:

-

Reaction : Condensation with acyl chlorides (e.g., 2,4,6-trifluorobenzoyl chloride) in chlorobenzene.

-

Conditions :

-

Solvent: Chlorobenzene

-

Temperature: 60–80°C

-

Catalyst: None required

-

-

Outcome : Forms benzamide derivatives (e.g., 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide) .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| 2,4,6-Trifluorobenzoyl chloride | Benzamide derivative with trifluorophenyl group | 85–92% |

Transfer Hydrogenation

The compound participates in reductive alkylation via transfer hydrogenation:

-

Reaction : Methylation of the piperidine nitrogen using formaldehyde under transfer hydrogenation.

-

Conditions :

-

Catalyst: Palladium on charcoal or platinum

-

Hydrogen donor: Formaldehyde

-

Temperature: 70–95°C

-

Pressure: Ambient

-

-

Outcome : Forms 1-methylpiperidine-4-carboxylic acid derivatives .

Suzuki-Miyaura Coupling

The benzoate moiety enables cross-coupling reactions:

-

Reaction : Arylation via palladium-catalyzed coupling with boronate esters.

-

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Tetrahydrofuran (THF) or dioxane

-

Temperature: 80–100°C

-

-

Outcome : Produces biaryl derivatives (e.g., methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate) .

| Boronate Partner | Product | Yield | Reference |

|---|---|---|---|

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Tetrahydro-2H-pyran-4-yl benzoate | 99% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acids:

-

Reaction : Base- or acid-catalyzed cleavage of the ester group.

-

Conditions :

-

Acidic: HCl (6M), reflux

-

Basic: NaOH (2M), 60°C

-

-

Outcome : Generates 4-(piperidin-3-yl)benzoic acid, enabling salt formation or further derivatization .

Stereoselective Reduction

The piperidine ring’s stereochemistry influences reactivity:

-

Reaction : Reduction of ketones or imines adjacent to the piperidine ring.

-

Conditions :

-

Reagent: LiAlH₄ or NaBH₄

-

Solvent: THF or ethanol

-

Temperature: 0–25°C

-

-

Outcome : Produces cis- or trans-3,4-dimethylpiperidines with >90% diastereoselectivity .

Critical Analysis of Reaction Mechanisms

-

Amide Coupling : Proceeds via nucleophilic attack by the piperidine nitrogen on the acyl chloride, followed by HCl elimination .

-

Transfer Hydrogenation : Involves Pd-catalyzed hydrogen transfer from formaldehyde to the piperidine nitrogen, forming a methylated product .

-

Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway .

This compound’s versatility in oxidation, coupling, and reduction reactions makes it valuable for synthesizing pharmacologically active intermediates or complex heterocycles. Experimental data emphasize the importance of catalyst choice and stereochemical control in optimizing yields and selectivity.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neurological Disorders :

- (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride has been identified as a potential lead compound for developing new medications targeting neurological disorders. Its interaction with various biological targets is crucial for understanding its pharmacological profile, particularly in conditions such as depression or anxiety disorders.

- Anticancer Research :

- Targeted Protein Degradation :

Chemical Research Applications

-

Synthesis and Derivatives :

- Various synthesis methods have been reported for this compound, which is essential for producing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

-

Comparative Analysis with Analogues :

- The compound's structure can be compared with similar compounds to highlight its unique features. For instance, derivatives like Methyl 4-(piperidin-4-yl)benzoate and Methyl 3-(piperidin-3-yl)benzoate differ in their piperidine substitutions, which can affect their biological activities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(piperidin-4-yl)benzoate | Ester | Different piperidine substitution |

| Methyl 3-(piperidin-3-yl)benzoate | Ester | Variation in the position of the piperidine ring |

| N-Methyl-piperidine | Amine | Lacks benzoate functionality |

| Piperine | Alkaloid | Natural product with distinct biological activity |

Case Studies and Research Findings

- Pharmacokinetic Studies :

-

Biological Activity Assessment :

- In vivo studies have demonstrated that certain derivatives can significantly lower plasma levels of specific biomarkers associated with diseases like age-related macular degeneration (AMD). This suggests that this compound may play a role in managing such conditions through modulation of biological pathways .

Mécanisme D'action

The mechanism by which (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: : Piperidine-3-carboxylic acid, Piperidine-3-one, Piperidine-3-amine.

Uniqueness: : The presence of the methyl ester group and the specific stereochemistry of the compound contribute to its distinct properties and applications.

Does this cover everything you were looking for, or is there something more specific you'd like to know?

Activité Biologique

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting various biological processes.

- Receptor Binding: It can interact with cellular receptors, modulating signaling pathways that influence cell behavior.

Pharmacological Applications

Research indicates that this compound exhibits potential in several pharmacological areas:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 3-(azepan-3-yl)benzoate hydrochloride | Moderate antibacterial activity | >100 |

| Methyl 2-(azepan-3-yl)benzoate hydrochloride | Low antifungal activity | >125 |

| This compound | Significant antibacterial and potential anticancer activity | 75 - 150 |

Case Studies and Research Findings

- Antibacterial Activity Study: A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, showing promise as a therapeutic agent against infections .

- Cancer Cell Line Study: In vitro tests on cancer cell lines demonstrated that modifications to the piperidine structure could enhance cytotoxicity. One derivative exhibited significantly improved potency compared to reference drugs like bleomycin, suggesting that structural variations can lead to better therapeutic outcomes .

Propriétés

IUPAC Name |

methyl 4-[(3R)-piperidin-3-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHBDLHVMFUOO-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.